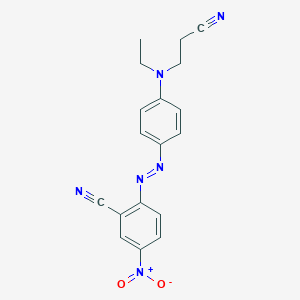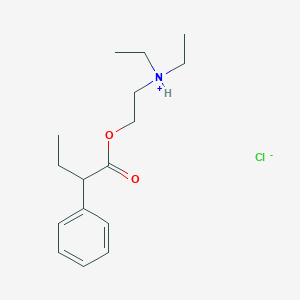
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is a chemical compound used in scientific research. Its versatile nature allows for diverse applications in various fields, including drug discovery, material science, and catalysis. It has been identified as a potential substrate for new aldose reductase inhibitors .
Molecular Structure Analysis
The molecular formula of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is C7H7N3O2 . Its average mass is 165.149 Da and its monoisotopic mass is 165.053833 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- include a density of 1.6±0.1 g/cm3, a molar refractivity of 40.7±0.5 cm3, and a molar volume of 104.3±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is -0.96, and its ACD/LogD (pH 5.5) is -0.19 .Wissenschaftliche Forschungsanwendungen
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, an important class of nitrogen and oxygen-containing heterocycles, have been significantly explored for their anticancer potential. Natural products containing isoxazoline derivatives have been identified as potential chemotherapeutic agents. These compounds have been studied for their structural-activity relationship and the influence of stereochemical aspects on anticancer activity, providing insights that could guide the development of novel anticancer drugs (Kamalneet Kaur et al., 2014).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been recognized for their versatility in synthetic chemistry and biological importance. These compounds have found applications in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and various medicinal applications, showcasing their broad utility in drug development and organic synthesis (Dongli Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a structural analog to the compound of interest, has been extensively used as a scaffold in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes. This scaffold's versatility underlines its potential in the development of novel therapeutic agents targeting a wide range of kinase-related disorders (Steve Wenglowsky, 2013).
Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry
Organophosphorus azoles, including pyrroles, pyrazoles, and imidazoles, have been extensively studied for their structural characteristics using NMR spectroscopy and quantum chemistry. These studies have contributed to a deeper understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these molecules, highlighting their importance in synthetic chemistry and materials science (L. Larina, 2023).
Zukünftige Richtungen
As a potential substrate for new aldose reductase inhibitors , ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- may have future applications in the development of treatments for complications of diabetes. Its versatile nature also allows for diverse applications in various fields, including drug discovery, material science, and catalysis, suggesting a wide range of potential future directions.
Eigenschaften
IUPAC Name |
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKYECDKUZHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166587 |
Source


|
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- | |
CAS RN |
15911-16-7 |
Source


|
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
